![molecular formula C10H21NO B1400055 N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine CAS No. 1343752-28-2](/img/structure/B1400055.png)
N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine
Description
“N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine” is a complex organic compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . This compound is named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . Various methods have been reported in the literature for the synthesis of 2H-pyrans . These methods include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation of unactivated olefins using a Co (salen) complex .Chemical Reactions Analysis
The chemical reactions involving tetrahydropyran derivatives are diverse. Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .properties
IUPAC Name |
N-[2-(oxan-3-yl)ethyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)11-6-5-10-4-3-7-12-8-10/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKVQMGEFKVIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1CCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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